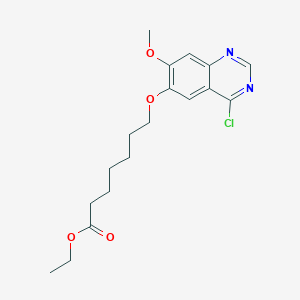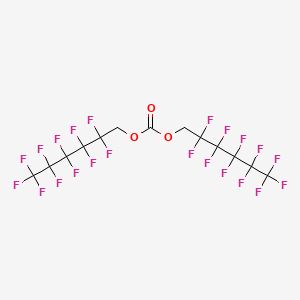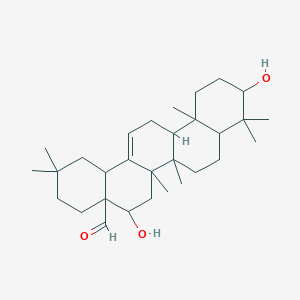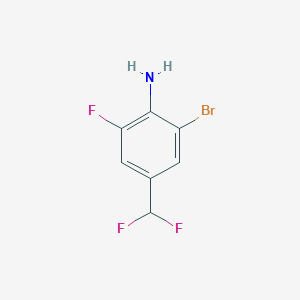![molecular formula C14H13ClFN B12088561 1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl structure, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves a multi-step process. One common method includes the following steps:
Halogenation: The biphenyl compound is first halogenated to introduce the chloro and fluoro substituents.
Amination: The halogenated biphenyl is then subjected to amination to introduce the ethanamine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the ethanamine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chloro or fluoro substituents.
Aplicaciones Científicas De Investigación
1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s binding affinity and reactivity with these targets. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid: Similar biphenyl structure with different functional groups.
1-(3-Chloro-4-fluorophenyl)-N-[2-(3-methylbutoxy)ethyl]ethanamine: Another biphenyl derivative with different substituents.
Propiedades
Fórmula molecular |
C14H13ClFN |
|---|---|
Peso molecular |
249.71 g/mol |
Nombre IUPAC |
1-[4-(3-chloro-4-fluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13ClFN/c1-9(17)10-2-4-11(5-3-10)12-6-7-14(16)13(15)8-12/h2-9H,17H2,1H3 |
Clave InChI |
OHBIEZQHGFDTTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)



![(2-Methylbutan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B12088552.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)
